molecular formula C12H13N3O4 B11858656 4-Hydroxy-6,7-dimethoxyquinoline-3-carbohydrazide

4-Hydroxy-6,7-dimethoxyquinoline-3-carbohydrazide

Cat. No.: B11858656
M. Wt: 263.25 g/mol
InChI Key: CSGOWJLAMUQHEP-UHFFFAOYSA-N
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Description

4-Hydroxy-6,7-dimethoxyquinoline-3-carbohydrazide is a functionalized quinoline derivative designed for research and development, particularly in medicinal chemistry. This compound serves as a versatile key intermediate for constructing more complex molecules. Its structure incorporates a carbohydrazide group at the 3-position, making it a valuable precursor for the synthesis of various hydrazide-hydrazone hybrids, which are a class of compounds known for diverse biological activities . The 6,7-dimethoxyquinoline core is a privileged scaffold in drug discovery, notably featured in approved and investigational anticancer agents such as Cabozantinib . Researchers are exploring this structural motif for developing novel inhibitors targeting key oncogenic pathways, including the HGF/c-Met signaling axis, which plays a critical role in tumor growth, invasion, and metastasis . The 4-hydroxy group on the quinoline ring provides a key site for further functionalization, allowing for the creation of a diverse array of analogues for structure-activity relationship (SAR) studies. This product is intended for research applications in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H13N3O4

Molecular Weight

263.25 g/mol

IUPAC Name

6,7-dimethoxy-4-oxo-1H-quinoline-3-carbohydrazide

InChI

InChI=1S/C12H13N3O4/c1-18-9-3-6-8(4-10(9)19-2)14-5-7(11(6)16)12(17)15-13/h3-5H,13H2,1-2H3,(H,14,16)(H,15,17)

InChI Key

CSGOWJLAMUQHEP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)C(=CN2)C(=O)NN)OC

Origin of Product

United States

Preparation Methods

Synthesis via Carboxylic Acid Intermediate

This method involves two sequential steps:

  • Preparation of 4-hydroxy-6,7-dimethoxyquinoline-3-carboxylic acid

  • Conversion to carbohydrazide via hydrazine treatment

Step 1: Carboxylic Acid Synthesis

The synthesis of the carboxylic acid precursor is reported in Acta Chimica Hungarica (1983) and involves:

  • Reagents : 3,4-dimethoxyaniline derivatives, ethoxymethylene malonate, and sodium hydroxide.

  • Reaction Conditions :

    • Step A : PPE (Pyridine-Polyphosphoric Acid) at 100–105°C for 2 hours.

    • Step B : Hydrolysis with 40% NaOH in ethanol/water under reflux .

Key Observations :

  • The quinoline ring is formed via nucleophilic addition and cyclization.

  • Methoxy groups at positions 6 and 7 are retained during the reaction.

Step 2: Carbohydrazide Formation

The carboxylic acid is treated with hydrazine hydrate to yield the carbohydrazide:

  • Reagents : Hydrazine hydrate (33 mmol) in ethanol.

  • Conditions : Reflux for 2 hours .

  • Yield : 90% (white powder, mp: 152°C).

Analytical Data :

ParameterValue
IR (KBr)1750, 1740 cm⁻¹ (C=O), 2800 cm⁻¹ (NH)
LC-MS (ESI)m/z 220 [M+H]⁺

Alternative Routes and Challenges

Other methods for structurally related compounds (e.g., 4-chloro-6,7-dimethoxyquinoline derivatives) involve substitution reactions (e.g., using anilines or piperazines) . However, these methods are less relevant for the carbohydrazide, as they focus on amino or heterocyclic substitutions rather than hydrazide formation.

Table 1: Comparison of Key Synthesis Routes

MethodStepsReagents/ConditionsYieldReference
Two-Step 1. Carboxylic acid synthesis
2. Hydrazine treatment
PPE, NaOH, ethanol, hydrazine hydrate90%
Substitution Chloroquinoline + anilineIsopropanol, reflux (5 h)N/A

Advantages of Two-Step Method :

  • Precision : Retains methoxy groups and hydroxyl substitution patterns.

  • Scalability : Simple workup (filtration, washing) and high yield.

Limitations :

  • Dependence on Precursor : Requires prior synthesis of the carboxylic acid, which may involve complex intermediates.

  • Stability : Hydrazide derivatives are sensitive to oxidation and hydrolysis.

Research Findings and Optimization

  • Catalytic Systems : Polyphosphoric acid (PPA) has been explored in Friedländer quinoline syntheses , but its applicability to this specific compound remains untested.

  • Purification : Column chromatography (CH₂Cl₂/CH₃OH) is effective for isolating substituted quinolines .

Chemical Reactions Analysis

4-Hydroxy-6,7-dimethoxyquinoline-3-carbohydrazide undergoes various chemical reactions, including:

Common reagents used in these reactions include molecular bromine for bromination and sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₂H₁₄N₄O₃
  • Molecular Weight : 250.27 g/mol

The compound features a quinoline scaffold with hydroxyl (-OH) and methoxy (-OCH₃) groups at specific positions, which significantly influence its biological properties.

Chemistry

4-Hydroxy-6,7-dimethoxyquinoline-3-carbohydrazide serves as a crucial building block for synthesizing more complex quinoline derivatives. Its unique structure allows for the modification of functional groups, leading to the development of novel compounds with enhanced properties.

Biology

This compound is being studied for its potential biological activities, particularly in the following areas:

  • Antimicrobial Activity : Research indicates moderate activity against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. It has shown potential as a future antituberculosis agent due to its effective inhibition of these pathogens .
  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit cell proliferation through receptor tyrosine kinase (RTK) inhibition. This mechanism is critical in cancer cell signaling pathways .

Medicine

Ongoing research aims to explore the compound's therapeutic potential in treating various diseases. Its ability to modulate enzyme activity and influence cellular signaling pathways makes it a candidate for drug development targeting conditions such as cancer and infections .

Case Study 1: Antimicrobial Activity

A study conducted on various derivatives of quinoline revealed that this compound exhibited significant antimicrobial properties against Mycobacterium smegmatis with a minimum inhibitory concentration (MIC) of 6.25 µg/mL. This finding suggests its potential as an effective agent against tuberculosis .

Case Study 2: Anticancer Mechanisms

Research published in RSC Advances highlighted the compound's ability to inhibit cell proliferation by targeting RTK pathways. This mechanism demonstrates promise for developing new cancer therapies based on quinoline derivatives .

Mechanism of Action

The mechanism of action of 4-Hydroxy-6,7-dimethoxyquinoline-3-carbohydrazide involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to inhibit enzymes like histone lysine methyltransferase (G9a), which plays a role in epigenetic regulation . This inhibition can lead to changes in gene expression and subsequent biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Analgesic Carboxamide Derivatives

Key Compound: N-(3-Pyridylmethyl)-4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxamide

  • Structural Features : 3-pyridylmethyl amide, 6,7-dimethoxy, 4-hydroxy-2-oxo backbone.
  • Activity: 75.3% reduction in acetic acid-induced writhing in mice at 20 mg/kg (oral) . Non-ulcerogenic at therapeutic doses and superior to reference drugs (e.g., aspirin, indomethacin) in safety .
  • SAR Insights :
    • The 3-pyridylmethyl group enhances analgesic potency compared to other hetarylalkyl substituents (e.g., furfuryl, tetrahydrofurfuryl) .
    • Methoxy groups at positions 6 and 7 are critical for activity; removal or substitution reduces efficacy .

Analog : N-(5-Chloropyridin-2-yl)amide

  • Modification : Chlorine substitution on pyridine ring.
  • Activity : Exhibits the highest potency in its series, suggesting halogenation enhances target interaction .

Hydrazide/Hydrazone Derivatives

Example: N'-[(E)-(6-Fluoro-2-hydroxyquinolin-3-yl)methylidene]pyridine-4-carbohydrazide

  • Structural Features : Fluoro substitution at position 6, hydrazone linkage.
  • Activity: Limited direct comparative data, but hydrazones are explored for antimicrobial and anti-inflammatory roles .

Bioisosteric Modifications

  • Heterocyclic Replacements: Substituting the benzene ring with pyridine or benzothiazine retains or enhances analgesic activity. Example: 4-Hydroxy-N-(pyridin-2-yl)-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamide shows comparable efficacy to quinoline analogs via nicotinic receptor agonism .

Alkoxy Group Variations

Compound: Buquinolate (Ethyl 4-hydroxy-6,7-diisobutoxyquinoline-3-carboxylate)

  • Structural Features : Diisobutoxy groups at 6,7 positions, ethyl ester.
  • Activity : Antifungal (vs. analgesic), highlighting how bulkier alkoxy groups shift biological function .

Coumarin-Based Analogs

Example : 4-Hydroxy-6,7-dimethylcoumarin

  • Structural Features : Coumarin core with methyl/methoxy substituents.
  • Activity : Antifungal (inhibits aflatoxin biosynthesis) .

Structural and Pharmacological Data Table

Compound Name Structural Features Biological Activity Key Findings References
N-(3-Pyridylmethyl)-4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxamide 3-pyridylmethyl, 6,7-dimethoxy Analgesic 75.3% writhing reduction; non-toxic
N-(5-Chloropyridin-2-yl)amide 5-Cl on pyridine ring Analgesic Highest potency in halogenated series
Buquinolate 6,7-diisobutoxy, ethyl ester Antifungal Targets fungal mycelial growth
4-Hydroxy-6,7-dimethylcoumarin Coumarin core, 6,7-dimethyl Antifungal Inhibits aflatoxin synthesis

Mechanistic and SAR Insights

  • Critical Substituents :
    • 6,7-Dimethoxy : Essential for analgesic activity; removal reduces potency .
    • 3-Carboxamide : Facilitates hydrogen bonding with biological targets (e.g., nicotinic receptors) .
    • Pyridylmethyl Group : Position 3 on pyridine optimizes receptor interaction .
  • Toxicity Profile : The lead compound’s low toxicity and absence of ulcerogenic effects are attributed to the 4-hydroxy-2-oxo moiety, which minimizes gastrointestinal irritation .

Biological Activity

4-Hydroxy-6,7-dimethoxyquinoline-3-carbohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

  • Molecular Formula : C₁₂H₁₁N₃O₅
  • Molecular Weight : 249.22 g/mol
  • Structure : The compound features a quinoline core with hydroxyl (-OH) and methoxy (-OCH₃) substituents, which are crucial for its biological properties.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Activity : The compound has demonstrated moderate activity against various bacterial strains.
  • Anticancer Properties : It has been shown to inhibit cell proliferation through mechanisms such as receptor tyrosine kinase (RTK) inhibition.
  • Analgesic Effects : Preliminary studies suggest potential analgesic properties.

The biological activity of this compound is largely attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, modulating cellular processes such as signal transduction and gene expression.
  • Receptor Binding : Its structural features allow it to bind effectively to certain receptors, potentially altering their activity and influencing physiological responses.

Research Findings

Recent studies have highlighted the compound's potential through various experimental approaches. Below is a summary of key findings:

Table 1: Summary of Biological Activities

Activity TypeFindingsReferences
AntimicrobialModerate activity against bacterial strains
AnticancerInhibition of cell proliferation via RTK inhibition
AnalgesicSuggested analgesic properties

Case Studies

  • Anticancer Study :
    A study investigated the anticancer activity of various quinoline derivatives, including this compound. Results indicated significant cytotoxicity against cancer cell lines such as MDA-MB-231 (breast adenocarcinoma) and SH-SY5Y (neuroblastoma), with IC50 values in the micromolar range. This suggests a selective action against cancer cells while sparing normal cells .
  • Antimicrobial Evaluation :
    Another study assessed the antimicrobial efficacy of the compound against several bacterial strains using the minimum inhibitory concentration (MIC) method. The results showed promising antibacterial activity, particularly against Gram-positive bacteria, indicating its potential as a therapeutic agent in treating infections .

Q & A

Q. What strategies validate the stability of this compound under physiological conditions?

  • Methodological Answer : Conduct forced degradation studies (pH 1–10, 40–80°C) monitored by HPLC. Identify degradation products via HR-MS and propose pathways (e.g., hydrolysis of the carbohydrazide moiety) .

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